molecular formula C8H11ClN2O2 B3102906 Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride CAS No. 1427475-14-6

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride

Cat. No.: B3102906
CAS No.: 1427475-14-6
M. Wt: 202.64 g/mol
InChI Key: ZCXXGMBRGDUBRA-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the pyridyl group enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride involves the reaction of 4-pyridinecarboxaldehyde with methyl glycinate hydrochloride in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "methyl glycinate hydrochloride", "sodium triacetoxyborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-pyridinecarboxaldehyde (1.0 g, 8.0 mmol) and methyl glycinate hydrochloride (1.4 g, 10.0 mmol) in 20 mL of methanol.", "Step 2: Add sodium triacetoxyborohydride (1.8 g, 8.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding 10% hydrochloric acid (20 mL) and stir for an additional 30 minutes.", "Step 4: Filter the resulting precipitate and wash with water.", "Step 5: Dry the product under vacuum to yield Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride as a white solid (1.2 g, 70% yield)." ] }

CAS No.

1427475-14-6

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-4-ylacetate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-2-4-10-5-3-6;/h2-5,7H,9H2,1H3;1H

InChI Key

ZCXXGMBRGDUBRA-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=NC=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)N.Cl

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride

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